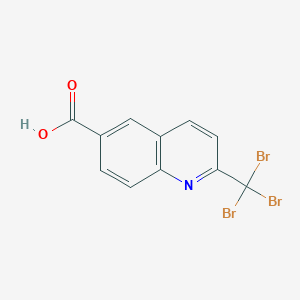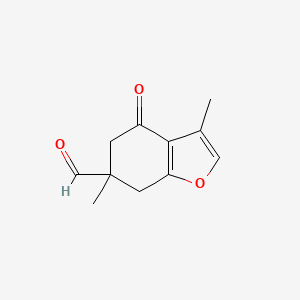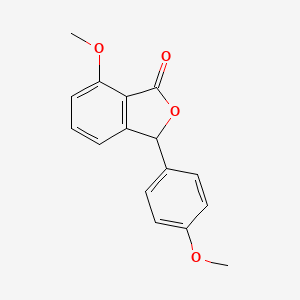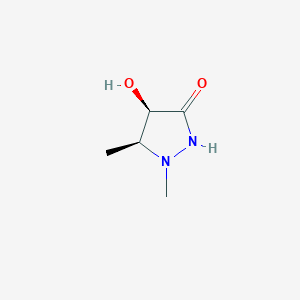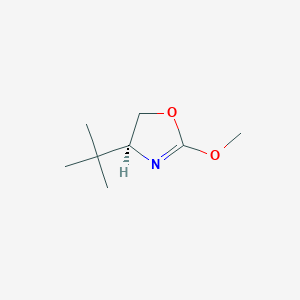
(S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole is a chiral compound with a unique structure that includes a tert-butyl group, a methoxy group, and a dihydrooxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole typically involves the reaction of tert-butylamine with a suitable oxirane derivative under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dihydrooxazole ring. Common reagents used in this synthesis include tert-butylamine, methanol, and a suitable catalyst such as sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The dihydrooxazole ring can be reduced to form a more saturated heterocyclic compound.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the dihydrooxazole ring can produce saturated heterocycles .
Aplicaciones Científicas De Investigación
(S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of (S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and the organism or system being studied .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl acetoacetate: A compound with a similar tert-butyl group but different functional groups and applications.
tert-Butyl thioacetate: Another compound with a tert-butyl group, used in different chemical reactions and applications.
Uniqueness
(S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole is unique due to its specific combination of functional groups and chiral nature. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable in asymmetric synthesis and other specialized applications .
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(4S)-4-tert-butyl-2-methoxy-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)6-5-11-7(9-6)10-4/h6H,5H2,1-4H3/t6-/m1/s1 |
Clave InChI |
JKQNTRDYOBKQNC-ZCFIWIBFSA-N |
SMILES isomérico |
CC(C)(C)[C@H]1COC(=N1)OC |
SMILES canónico |
CC(C)(C)C1COC(=N1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



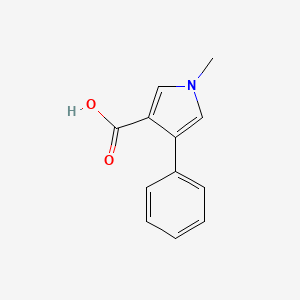
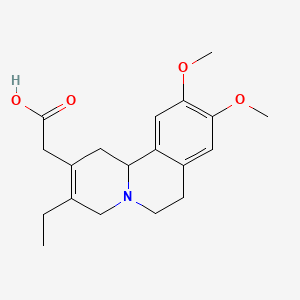
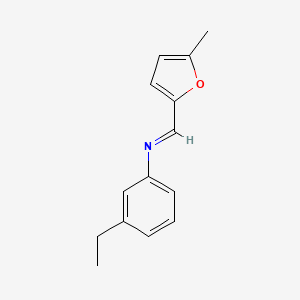
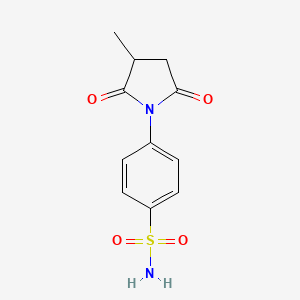
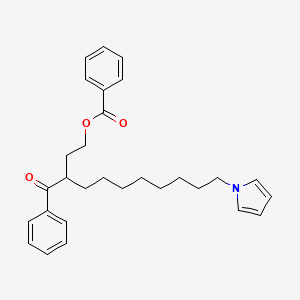

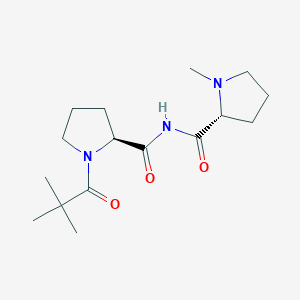
![3-(2,5-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892029.png)
